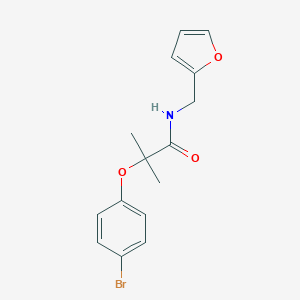![molecular formula C17H16N2O2S B243728 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B243728.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide, also known as CP-690,550, is a synthetic small molecule that acts as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important mediators of immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide acts as a selective inhibitor of JAK3, which is a tyrosine kinase that is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines play important roles in the regulation of immune responses, and their dysregulation can lead to the development of autoimmune diseases. By inhibiting JAK3, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide can prevent the activation and proliferation of immune cells, such as T cells and B cells, which can lead to the suppression of inflammatory responses.
Biochemical and physiological effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been shown to effectively inhibit JAK3-mediated signaling pathways, which can lead to the suppression of inflammatory responses. By blocking JAK3, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide can prevent the activation and proliferation of immune cells, such as T cells and B cells, which can lead to the suppression of cytokine production and the inhibition of immune responses. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been tested in preclinical and clinical studies for its efficacy and safety in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to effectively inhibit JAK3-mediated signaling pathways, which can lead to the suppression of inflammatory responses. However, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has some limitations in lab experiments. It has been shown to have poor solubility in water, which can limit its use in in vitro assays. In addition, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been shown to have some off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various autoimmune diseases. However, there are still some challenges that need to be addressed. One of the major challenges is the development of more selective JAK3 inhibitors that can minimize off-target effects. In addition, there is a need for more studies to investigate the long-term safety and efficacy of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide in the treatment of autoimmune diseases. Furthermore, there is a need for more studies to investigate the potential applications of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide in other diseases, such as cancer and infectious diseases.
Synthesemethoden
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide involves several steps, including the formation of the cyclopentane ring and the introduction of the cyano and benzamide groups. The most common method for synthesizing N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide is the reaction of 2-methoxy-3-methylbenzoic acid with 2-cyclopentenone in the presence of a Lewis acid catalyst, followed by the addition of cyanoacetic acid and subsequent cyclization to form the cyclopentane ring. The final step involves the introduction of the benzamide group by reacting the intermediate with benzoyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to effectively inhibit JAK3-mediated signaling pathways, which are involved in the regulation of immune responses. By blocking JAK3, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide can prevent the activation and proliferation of immune cells, which can lead to the suppression of inflammatory responses. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been tested in preclinical and clinical studies for its efficacy and safety in the treatment of autoimmune diseases.
Eigenschaften
Molekularformel |
C17H16N2O2S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C17H16N2O2S/c1-10-5-3-7-12(15(10)21-2)16(20)19-17-13(9-18)11-6-4-8-14(11)22-17/h3,5,7H,4,6,8H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
MIJLJGNRHQINNG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243646.png)
![2,2-diphenyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B243647.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B243648.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B243651.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243656.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
